molecular formula C13H16N2O2 B2613436 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1155238-81-5

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2613436
CAS RN: 1155238-81-5
M. Wt: 232.283
InChI Key: HPBMSAUODPCENM-UHFFFAOYSA-N
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Description

“3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C13H16N2O2 . It has a molecular weight of 232.28 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16N2O2/c1-3-4-6-10-9(2)14-12-11(16)7-5-8-15(12)13(10)17/h5,8H,3-4,6-7H2,1-2H3 . This provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” are not available in the retrieved data, it has been shown that the alkylation of similar compounds takes place at the oxygen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.28 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Alkylation Studies

The compound “3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be used in alkylation studies. It has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom .

Electrophilic Substitution Reactions

This compound can also be used in electrophilic substitution reactions. It has been found that electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .

Synthesis of Physiologically Active Compounds

The compound is of undoubted interest in the synthesis of physiologically active compounds with a broad spectrum of action . This suggests that it could be used in the development of new drugs or treatments.

Antibacterial Activity

Similar compounds have been synthesized and screened for their in vitro antibacterial activity . Although the specific compound “3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” was not mentioned, it’s possible that it could also exhibit antibacterial properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-butyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-6-10-9(2)14-12-11(16)7-5-8-15(12)13(10)17/h5,7-8,16H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBMSAUODPCENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C(=CC=CN2C1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155238-81-5
Record name 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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